N-Boc-O-(2-chlorophenyl)-D-serine

Description

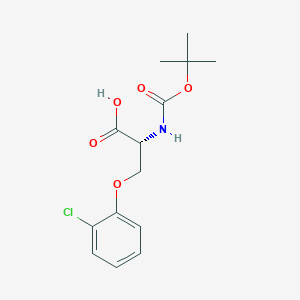

N-Boc-O-(2-chlorophenyl)-D-serine is a protected derivative of D-serine, featuring a tert-butoxycarbonyl (Boc) group on the amino group and a 2-chlorophenyl ether moiety on the hydroxyl side chain. This compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry, where protective groups are essential to prevent undesired side reactions. The 2-chlorophenyl substituent introduces steric and electronic effects that distinguish it from other serine derivatives .

Properties

Molecular Formula |

C14H18ClNO5 |

|---|---|

Molecular Weight |

315.75 g/mol |

IUPAC Name |

(2R)-3-(2-chlorophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |

InChI Key |

COCROYNTIBAJOY-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step . The chlorophenyl group can be introduced via a substitution reaction using appropriate chlorophenyl derivatives .

Industrial Production Methods

Industrial production of N-Boc-O-(2-chlorophenyl)-D-serine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-(2-chlorophenyl)-D-serine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the serine moiety, potentially converting the hydroxyl group to a carbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the chlorophenyl ring .

Scientific Research Applications

N-Boc-O-(2-chlorophenyl)-D-serine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-O-(2-chlorophenyl)-D-serine involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule . The chlorophenyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituent (R) | CAS Number | Purity | Price (per gram) | Key Features |

|---|---|---|---|---|---|

| N-Boc-O-(2-chlorophenyl)-D-serine | 2-chlorophenyl | Not Provided | Unknown | Unknown | Electron-withdrawing Cl, lipophilic |

| N-Boc-O-benzyl-D-serine | Benzyl | 47173-80-8 | >97.0% | JPY 5,500 | Electron-donating, higher commercial availability |

| N-Boc-O-benzyl-L-serine | Benzyl | 23680-31-1 | >97.0% | JPY 5,500 | L-configuration, distinct stereochemistry |

| N-Boc-2-methyl-D-serine | Methyl | - | 97% | - | Smaller substituent, reduced steric hindrance |

Key Observations:

This could influence synthetic workflows . Methyl-substituted analogs (e.g., N-Boc-2-methyl-D-serine) lack aromaticity, reducing π-π interactions but enhancing solubility in polar solvents .

However, this may also increase plasma protein binding, reducing free drug availability . Benzyl derivatives are more commonly used in peptide synthesis due to their balance of stability and reactivity .

Commercial Availability and Cost

- Methyl-substituted derivatives (e.g., N-Boc-2-methyl-D-serine) are priced competitively but serve niche applications due to their simplified structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.